molecular formula C7H12O2S2 B14357944 3,3-Bis(methylsulfanyl)oxan-2-one CAS No. 90982-17-5

3,3-Bis(methylsulfanyl)oxan-2-one

Cat. No.: B14357944
CAS No.: 90982-17-5
M. Wt: 192.3 g/mol
InChI Key: SGRUVGRMDXMRJX-UHFFFAOYSA-N
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Description

3,3-Bis(methylsulfanyl)oxan-2-one is an organic compound with the molecular formula C6H10O2S2 It is characterized by the presence of two methylsulfanyl groups attached to an oxan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methylsulfanyl)oxan-2-one typically involves the reaction of 3,3-bis(methylsulfanyl)acrylates with appropriate reagents. One common method includes the hydrolysis of substituted 3,3-bis(methylsulfanyl)acrylates followed by treatment with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(methylsulfanyl)oxan-2-one can undergo several types of chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the methylsulfanyl groups.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxidation of the methylsulfanyl groups leads to the formation of sulfoxides or sulfones.

    Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used, such as thiol-substituted or amine-substituted derivatives.

Mechanism of Action

The mechanism of action of 3,3-Bis(methylsulfanyl)oxan-2-one is primarily related to its chemical reactivity. The methylsulfanyl groups can undergo oxidation or substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting molecular targets and pathways involved in different biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Bis(methylsulfanyl)oxan-2-one is unique due to the presence of the oxan-2-one ring, which imparts different chemical properties compared to its acrylonitrile and acrylamide counterparts. This uniqueness makes it valuable in the synthesis of specific heterocyclic compounds and in applications where the oxan-2-one ring structure is advantageous .

Properties

CAS No.

90982-17-5

Molecular Formula

C7H12O2S2

Molecular Weight

192.3 g/mol

IUPAC Name

3,3-bis(methylsulfanyl)oxan-2-one

InChI

InChI=1S/C7H12O2S2/c1-10-7(11-2)4-3-5-9-6(7)8/h3-5H2,1-2H3

InChI Key

SGRUVGRMDXMRJX-UHFFFAOYSA-N

Canonical SMILES

CSC1(CCCOC1=O)SC

Origin of Product

United States

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